4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid, also known as NBD-Cl, is a fluorescent reagent that is commonly used in biochemical and biological research. It is a synthetic compound that is widely used in the identification and quantification of amino acids, peptides, and proteins.
Mechanism of Action
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid is a fluorescent probe that reacts with amino acids and peptides to form fluorescent derivatives. The reaction involves the formation of an amide bond between the carboxyl group of the amino acid or peptide and the this compound molecule. The resulting fluorescent derivative emits light when excited by a light source, such as a laser or a UV lamp.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.
Advantages and Limitations for Lab Experiments
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid has several advantages as a fluorescent probe. It is highly sensitive and specific, making it ideal for the identification and quantification of amino acids and peptides in biological samples. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of this compound. It is not suitable for the labeling of proteins that contain cysteine or methionine residues, as these amino acids can react with this compound to form non-fluorescent derivatives. This compound is also sensitive to pH and temperature, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of 4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid in biochemical and biological research. One area of research is the development of new fluorescent probes that are more specific and sensitive than this compound. Another area of research is the application of this compound in the study of protein-protein interactions and protein folding. Finally, this compound could be used in the development of new diagnostic tools for the detection of amino acid and peptide biomarkers in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used as a fluorescent probe in biochemical and biological research. It is used to label proteins, peptides, and amino acids for various applications, including protein-protein interactions, protein folding, and enzyme kinetics. This compound has several advantages as a fluorescent probe, including high sensitivity and specificity, but also has some limitations, such as sensitivity to pH and temperature. There are several future directions for the use of this compound in research, including the development of new fluorescent probes and the application of this compound in the study of protein-protein interactions and protein folding.
Synthesis Methods
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid can be synthesized by reacting NBD-NH2 with thionyl chloride in the presence of pyridine. The reaction yields this compound as a yellow solid, which is then purified by recrystallization. The purity of the final product can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid is widely used as a fluorescent probe in biochemical and biological research. It is used to label proteins, peptides, and amino acids for various applications, including protein-protein interactions, protein folding, and enzyme kinetics. This compound is also used in the identification and quantification of amino acids in biological samples, such as blood and urine.
properties
IUPAC Name |
4-chloro-2-[[2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-8-1-3-10(15(22)23)12(5-8)18-14(21)7-26-16-19-11-4-2-9(20(24)25)6-13(11)27-16/h1-6H,7H2,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDLXYCDBAGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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